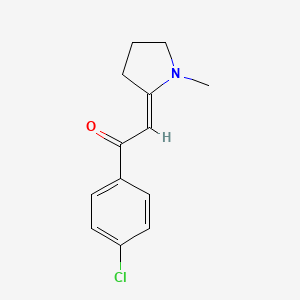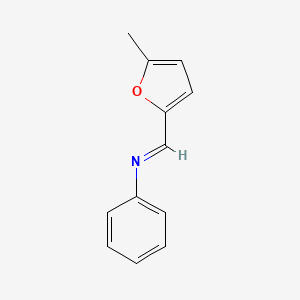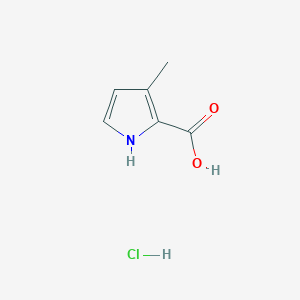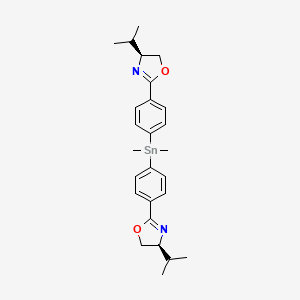
bis(4-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)phenyl)dimethylstannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)phenyl)dimethylstannane: is a complex organotin compound that has garnered attention in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)phenyl)dimethylstannane typically involves the reaction of 4-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)phenyl lithium with dimethyltin dichloride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at low temperatures, often around -78°C, to ensure the formation of the desired product. The resulting compound is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods: While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(4-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)phenyl)dimethylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides, which are useful in catalysis.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state, altering its reactivity.
Substitution: The oxazoline rings can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and phosphines can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Tin oxides and modified oxazoline derivatives.
Reduction: Reduced tin species and modified oxazoline derivatives.
Substitution: New organotin compounds with varied functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, bis(4-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)phenyl)dimethylstannane is used as a catalyst in various organic transformations. Its unique structure allows it to facilitate reactions such as cross-coupling, polymerization, and asymmetric synthesis .
Biology: Its ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein-ligand interactions .
Medicine: In medicine, this compound is being explored for its potential as an anticancer agent. Its organotin core can induce apoptosis in cancer cells, making it a promising candidate for chemotherapy .
Industry: Industrially, the compound is used in the production of advanced materials, such as polymers and coatings. Its ability to act as a catalyst in polymerization reactions makes it valuable in the manufacturing of high-performance materials .
Wirkmechanismus
The mechanism of action of bis(4-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)phenyl)dimethylstannane involves its interaction with molecular targets such as enzymes and proteins. The oxazoline rings can coordinate with metal centers in enzymes, inhibiting their activity. Additionally, the tin atom can form covalent bonds with biological molecules, disrupting cellular processes and leading to cell death. The compound’s ability to induce apoptosis in cancer cells is attributed to its interaction with mitochondrial pathways, leading to the release of cytochrome c and activation of caspases .
Vergleich Mit ähnlichen Verbindungen
- Bis(4-(4-methylphenyl)phenyl)dimethylstannane
- Bis(4-(4-chlorophenyl)phenyl)dimethylstannane
- Bis(4-(4-fluorophenyl)phenyl)dimethylstannane
Comparison: Compared to these similar compounds, bis(4-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)phenyl)dimethylstannane is unique due to the presence of the oxazoline rings. These rings enhance its reactivity and specificity in catalytic and biological applications. The isopropyl group also contributes to its steric properties, making it more selective in its interactions with molecular targets .
Eigenschaften
Molekularformel |
C26H34N2O2Sn |
|---|---|
Molekulargewicht |
525.3 g/mol |
IUPAC-Name |
dimethyl-bis[4-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]stannane |
InChI |
InChI=1S/2C12H14NO.2CH3.Sn/c2*1-9(2)11-8-14-12(13-11)10-6-4-3-5-7-10;;;/h2*4-7,9,11H,8H2,1-2H3;2*1H3;/t2*11-;;;/m11.../s1 |
InChI-Schlüssel |
OTCYPHXUMSRTBN-WYGNBYAASA-N |
Isomerische SMILES |
CC(C)[C@H]1COC(=N1)C2=CC=C(C=C2)[Sn](C)(C)C3=CC=C(C=C3)C4=N[C@H](CO4)C(C)C |
Kanonische SMILES |
CC(C)C1COC(=N1)C2=CC=C(C=C2)[Sn](C)(C)C3=CC=C(C=C3)C4=NC(CO4)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Quinolinamine, 7-chloro-N-[5-(4-morpholinyl)-8-isoquinolinyl]-](/img/structure/B12882712.png)
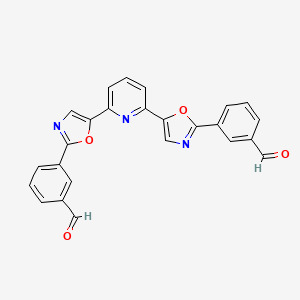
![[(5,7-Dibromoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12882725.png)
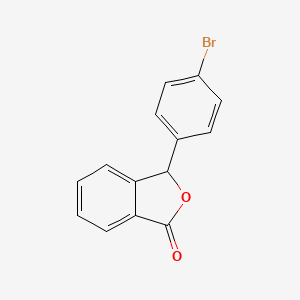
![1-[5-(Dipropylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12882741.png)
![((6R,9R,14aS)-6,9-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine)](/img/structure/B12882750.png)
![2-(Aminomethyl)-5-(2-chloroacetyl)benzo[d]oxazole](/img/structure/B12882761.png)

